molecular formula C8H10N6O B13495162 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B13495162
M. Wt: 206.21 g/mol
InChI Key: SOOSXBXPDQLOPS-UHFFFAOYSA-N
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Description

3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound that features both pyrazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-3-methyl-1H-pyrazole with a suitable triazine precursor under acidic or basic conditions to facilitate ring closure and formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
  • 3-(5-amino-3-methylpyrazol-1-yl)propanenitrile
  • 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one

Uniqueness

3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is unique due to its combination of pyrazole and triazine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H10N6O

Molecular Weight

206.21 g/mol

IUPAC Name

3-(5-amino-3-methylpyrazol-1-yl)-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C8H10N6O/c1-4-3-6(9)14(13-4)8-10-7(15)5(2)11-12-8/h3H,9H2,1-2H3,(H,10,12,15)

InChI Key

SOOSXBXPDQLOPS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N)C2=NN=C(C(=O)N2)C

Origin of Product

United States

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